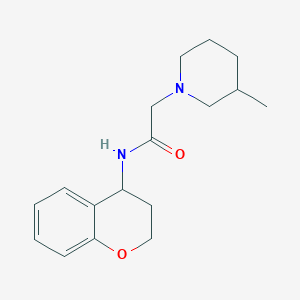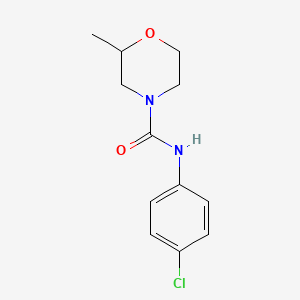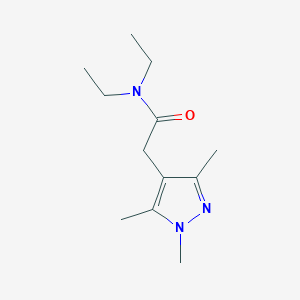
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a piperidine derivative that is structurally similar to other compounds that have been shown to have analgesic and anesthetic properties.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the activation of the body's natural pain relief mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models. It has also been shown to have sedative effects and to cause respiratory depression at high doses. This compound has a short duration of action, which makes it a promising candidate for use in acute pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is its potent analgesic properties. It has also been shown to have a low potential for abuse and dependence. However, there are some limitations to its use in lab experiments. This compound has a short duration of action, which can make it difficult to study in chronic pain models. It is also a complex compound to synthesize, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide. One area of research is the development of more efficient synthesis methods. Another area of research is the study of this compound in chronic pain models. There is also a need for more research on the safety and efficacy of this compound in humans. Overall, this compound has the potential to be a valuable tool in the treatment of chronic pain and other conditions.
Métodos De Síntesis
The synthesis of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide involves the reaction of 1-(2-methylpropyl)piperidine-4-carboxylic acid with N-methylmorpholine and isobutyl chloroformate. The resulting product is then purified using chromatography techniques. The synthesis of this compound is a complex process that requires the use of specialized equipment and chemicals.
Aplicaciones Científicas De Investigación
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. This compound has been shown to have potent analgesic properties and has been studied as a potential alternative to opioids for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-13-6-4-10(5-7-13)11(14)12-3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOKQRYBYEDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)

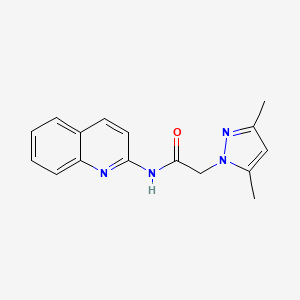
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
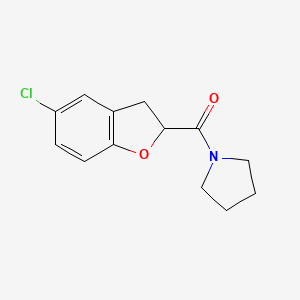
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)

![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)

